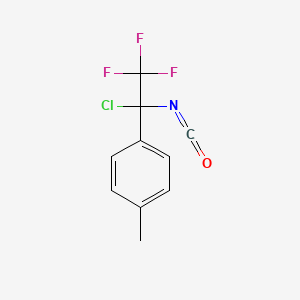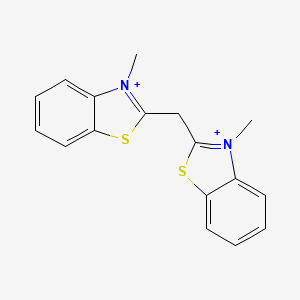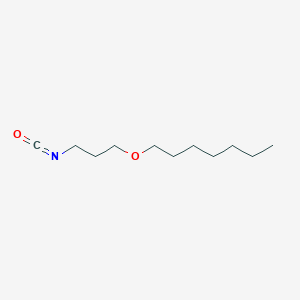
1-(3-Isocyanatopropoxy)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isocyanatopropoxy)heptane is an organic compound characterized by the presence of an isocyanate group (-NCO) attached to a heptane chain through a propoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Isocyanatopropoxy)heptane can be synthesized through the reaction of 3-isocyanatopropyl alcohol with heptanol in the presence of a suitable catalyst. The reaction typically involves the following steps:
Preparation of 3-Isocyanatopropyl Alcohol: This intermediate can be synthesized by reacting 3-chloropropanol with sodium cyanate under basic conditions.
Formation of this compound: The 3-isocyanatopropyl alcohol is then reacted with heptanol in the presence of a catalyst such as dibutyltin dilaurate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isocyanatopropoxy)heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of carbamates.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Catalysts: Dibutyltin dilaurate is commonly used to catalyze the reactions involving isocyanates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
1-(3-Isocyanatopropoxy)heptane has several scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are utilized in various applications such as foams, elastomers, and coatings.
Materials Science: Employed in the development of advanced materials with specific properties, such as high strength and flexibility.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical devices due to its reactivity and ability to form biocompatible polymers.
Industrial Applications: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong and durable bonds.
Mechanism of Action
The mechanism of action of 1-(3-Isocyanatopropoxy)heptane primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable products like ureas and urethanes. These reactions are often catalyzed by metal catalysts, which enhance the reaction rate and selectivity. The molecular targets and pathways involved in these reactions include the formation of covalent bonds between the isocyanate group and the nucleophilic sites on the reactants.
Comparison with Similar Compounds
1-(3-Isocyanatopropoxy)heptane can be compared with other similar compounds, such as:
1-(3-Isocyanatopropoxy)pentane: Similar structure but with a shorter alkyl chain.
1-(3-Isocyanatopropoxy)octane: Similar structure but with a longer alkyl chain.
1-(3-Isocyanatopropoxy)butane: Similar structure but with an even shorter alkyl chain.
Uniqueness
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and the properties of the resulting polymers. The heptane chain provides a balance between flexibility and hydrophobicity, making it suitable for various applications in polymer chemistry and materials science.
Properties
CAS No. |
60852-98-4 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-(3-isocyanatopropoxy)heptane |
InChI |
InChI=1S/C11H21NO2/c1-2-3-4-5-6-9-14-10-7-8-12-11-13/h2-10H2,1H3 |
InChI Key |
PATWWSINFOALIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione](/img/structure/B14620302.png)
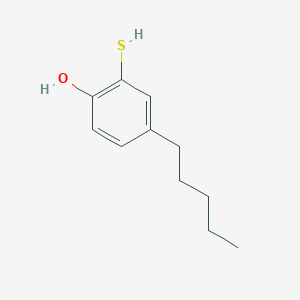
![4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14620315.png)
![2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid](/img/structure/B14620316.png)
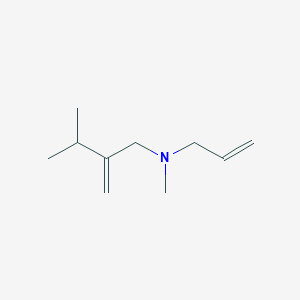
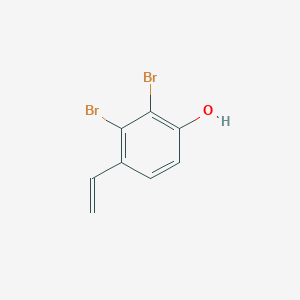
![4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14620336.png)
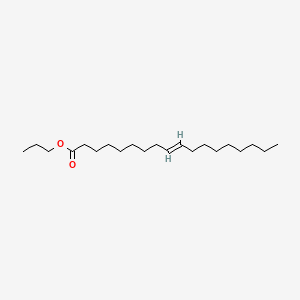
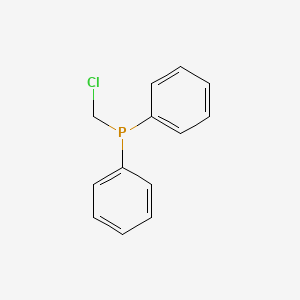
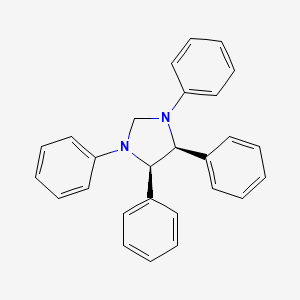
![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)
![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)
